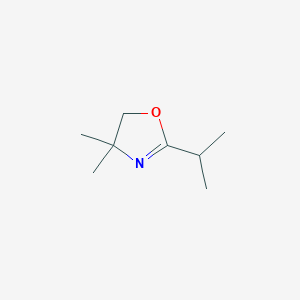

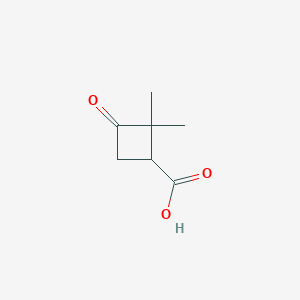

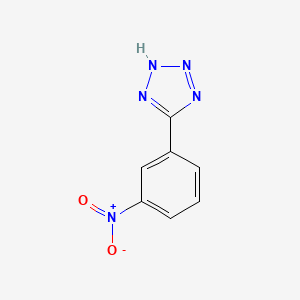

![molecular formula C17H14O3 B1296109 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one CAS No. 5408-46-8](/img/structure/B1296109.png)

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

描述

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a hydroxylated derivative of 6H-benzo[c]chromen-6-one . It is one of the main bioavailable metabolites and biomarkers of ellagitannins present in various nutrition .

Synthesis Analysis

A series of 6H-benzo[c]chromen-6-one, and 7,8,9,10-tetrahydro-benzo[c]chromen-6-one derivatives has been designed and synthesized . The biological activities of these compounds were evaluated as potential acetylcholinesterase and butyrylcholinesterase inhibitors .Molecular Structure Analysis

The molecular formula of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is C17H14O3 . The molecular weight is 266.29 g/mol . The InChI code is 1S/C17H14O3/c18-15-7-3-6-12-11 (15)8-9-13-10-4-1-2-5-14 (10)17 (19)20-16 (12)13/h3,6-9,18H,1-2,4-5H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one include a molecular weight of 266.29 g/mol , XLogP3-AA of 3.7 , hydrogen bond donor count of 1 , hydrogen bond acceptor count of 3 , rotatable bond count of 0 , exact mass of 266.094294304 g/mol , monoisotopic mass of 266.094294304 g/mol , topological polar surface area of 46.5 Ų , heavy atom count of 20 , and a complexity of 453 .科学研究应用

Fluorescent Sensors for Iron (III)

This compound acts as an on-off selective fluorescent sensor for Iron (III) under in vitro and ex vivo conditions . This application is particularly important given the abundant use of metals for different purposes, making it critical to discover novel agents as selective probes for the detection of specific metals .

Selective Metal Binding

The compound has been compared with Urolithin B (i.e., 3-Hydroxy-6H-benzo[c]chromen-6-one) for its selective metal binding properties . The fluorometric studies pointed out that the lactam group in the structure still persists to be the important scaffold for maintaining selective on-off sensor capacity .

Intracellular Iron (III) Sensors

The compound has been shown to serve as an intracellular Iron (III) on-off sensor . Fluorescence cellular imaging studies concomitant to cytotoxicity assays with the title compounds were also performed and the results displayed the cell-penetrative, safe, and fluorescent detectable characteristics of the compounds in neuroblastoma and glioblastoma cells .

Potential Phosphodiesterase II Inhibitors

The compound has been evaluated as a potential Phosphodiesterase II inhibitor . The alkoxylated 6H-benzo[c]chromen-6-one derivative was found to have the optimal inhibitory potential .

Neuroprotective Effects

The compound has shown great therapeutic potential in the treatment of neurodegenerative diseases such as Alzheimer’s disease (AD) and Parkinson’s disease (PD) because of its neuroprotective effects and ability to delay neurodegeneration of aging in the mouse model of AD .

Cognitive Enhancer

The compound has been shown to be a cognitive enhancer in the treatment of neurodegenerative diseases . This is particularly important given the increasing prevalence of neurodegenerative diseases worldwide.

未来方向

The future directions of research on 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one could involve further exploration of its derivatives as potential acetylcholinesterase and butyrylcholinesterase inhibitors . Additionally, more research could be conducted to understand its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

1-hydroxy-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-15-7-3-6-12-11(15)8-9-13-10-4-1-2-5-14(10)17(19)20-16(12)13/h3,6-9,18H,1-2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMGRGVAXQHCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202410 | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one | |

CAS RN |

5408-46-8 | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005408468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC10848 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxy-7,8,9,10-tetrahydro-6H-dibenzo(c,h)chromen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

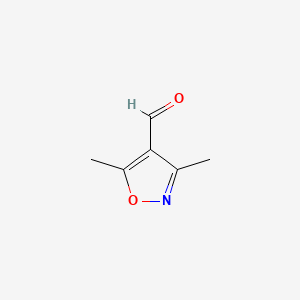

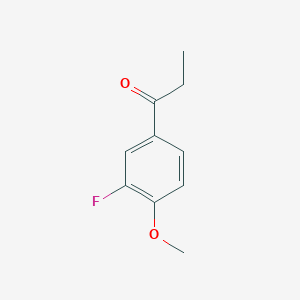

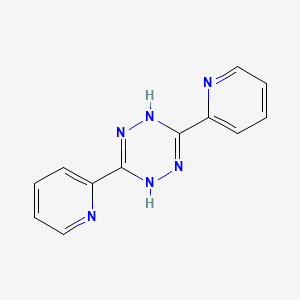

![3-(Methoxycarbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1296039.png)

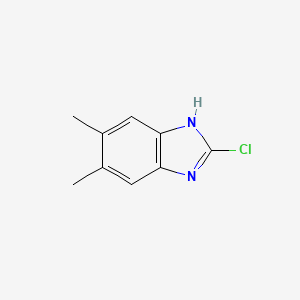

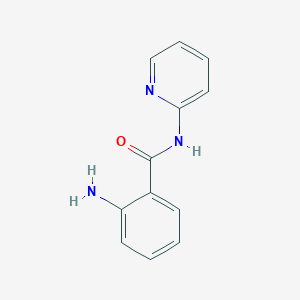

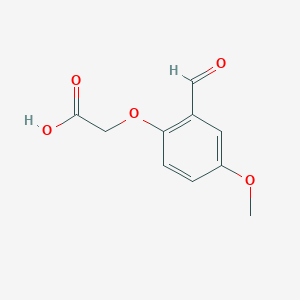

![furo[3,2-c]pyridin-4(5H)-one](/img/structure/B1296045.png)

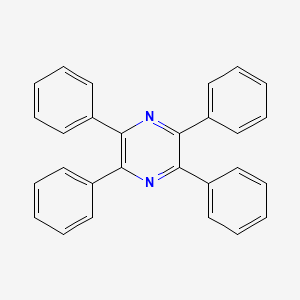

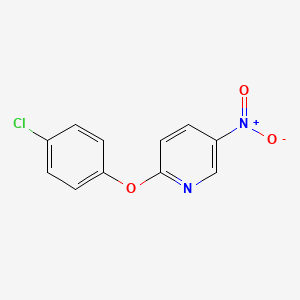

![1,3,4,5-Tetrahydrothiopyrano[4,3-b]indole](/img/structure/B1296047.png)